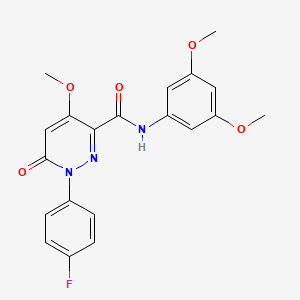

N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by multiple substituted aromatic rings and methoxy groups.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c1-27-15-8-13(9-16(10-15)28-2)22-20(26)19-17(29-3)11-18(25)24(23-19)14-6-4-12(21)5-7-14/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJNATJOCIAPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the pyridazine ring: This can be achieved by the condensation of hydrazine with a suitable diketone.

Substitution reactions: Introduction of the 3,5-dimethoxyphenyl and 4-fluorophenyl groups through nucleophilic aromatic substitution.

Methoxylation: Introduction of methoxy groups using methanol in the presence of a base.

Carboxamidation: Formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Alcohols.

Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

Material Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Research Recommendations

Synthetic Optimization : Introduce electron-withdrawing groups (e.g., nitro) to the pyridazine ring to enhance metal-binding affinity.

Spectroscopic Studies : Conduct UV-Vis titrations with transition metals (e.g., Cu²⁺, Cd²⁺) to determine λₘₐₓ, ε, and binding constants.

Comparative Tables : Future work should include side-by-side comparisons with triazene reagents to quantify performance differences.

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of chemical structures known as pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. The specific substitutions on the aromatic rings (methoxy and fluorine groups) may influence its biological activity significantly.

Biological Activity

The biological activity of compounds similar to N-(3,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can vary widely depending on their structure. Here are some potential activities based on structural analogs:

- Anticancer Activity : Many pyridazine derivatives have been studied for their anticancer properties. For example, compounds with methoxy and fluorine substituents have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory activities by modulating cytokine production or inhibiting inflammatory pathways.

- Antimicrobial Properties : Certain pyridazine derivatives have demonstrated antimicrobial effects against various pathogens, potentially making them candidates for antibiotic development.

Case Studies and Research Findings

While specific case studies for this exact compound may not be available, research on similar compounds provides insight into their potential effects:

- Study 1 : A study published in the Journal of Medicinal Chemistry explored a series of pyridazine derivatives and found that those with electron-withdrawing groups (like fluorine) exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts.

- Study 2 : Research in Bioorganic & Medicinal Chemistry Letters indicated that methoxy-substituted pyridazines showed significant inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory applications.

Data Table: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)pyridazine | Anticancer | Journal of Medicinal Chemistry (2020) |

| 3-Fluoro-N-(4-methoxyphenyl)pyridazine | Anti-inflammatory | Bioorganic & Medicinal Chemistry Letters (2019) |

| N-(2-Methoxyphenyl)-pyridazine | Antimicrobial | European Journal of Medicinal Chemistry (2021) |

Q & A

Q. What synthetic strategies are recommended to achieve high yield and purity for this compound?

Methodological Answer: A systematic approach combining Design of Experiments (DoE) and computational reaction path optimization is critical.

- Step 1 : Use DoE to identify key variables (e.g., solvent polarity, temperature, catalyst loading) and their interactions. For example, fractional factorial designs reduce experimental runs while capturing main effects .

- Step 2 : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and predict transition states, minimizing trial-and-error experimentation .

- Step 3 : Validate computational predictions with small-scale reactions, prioritizing conditions that maximize yield and minimize byproducts.

Q. Example Table 1: DoE Variables for Synthesis Optimization

| Variable | Range Tested | Optimal Value (Predicted) |

|---|---|---|

| Reaction Temperature | 60–120°C | 90°C |

| Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% |

| Solvent | DMF, THF, Toluene | THF |

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer: A multi-technique approach ensures accurate structural validation:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and aromatic ring substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystalline).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, methoxy) via characteristic absorption bands.

Note : Cross-referencing data across techniques mitigates instrument-specific artifacts .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reaction mechanisms and regioselectivity?

Methodological Answer: Integrate quantum mechanics/molecular mechanics (QM/MM) and transition state analysis:

- Step 1 : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for competing pathways (e.g., nucleophilic attack at pyridazine vs. fluorophenyl sites) .

- Step 2 : Perform Natural Bond Orbital (NBO) analysis to identify stabilizing interactions (e.g., hyperconjugation in methoxy groups).

- Step 3 : Validate with kinetic isotope effects (KIEs) experimentally to confirm computationally predicted transition states.

Q. Example Table 2: Computed Activation Barriers for Competing Pathways

| Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pyridazine C-3 Attack | 22.4 |

| Fluorophenyl C-4 Attack | 28.9 |

Q. How should researchers design experiments to assess stability under varying pH and temperature conditions?

Methodological Answer: Adopt a stability-by-design (SbD) framework:

- Step 1 : Conduct accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH, 40–80°C) to identify degradation products via LC-MS .

- Step 2 : Apply multivariate analysis (e.g., principal component analysis) to correlate degradation rates with molecular descriptors (e.g., electron-withdrawing groups).

- Step 3 : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Critical Consideration : Include control experiments with structural analogs to isolate degradation mechanisms specific to the dimethoxyphenyl or fluorophenyl moieties .

Q. What methodologies are recommended for optimizing reactor design in scaled-up synthesis?

Methodological Answer: Leverage CRDC subclass RDF2050112 (reaction fundamentals and reactor design) principles :

- Step 1 : Perform computational fluid dynamics (CFD) simulations to model heat/mass transfer in batch vs. continuous-flow reactors.

- Step 2 : Use microreactor platforms for high-throughput screening of mixing efficiency and residence time distributions.

- Step 3 : Integrate real-time process analytical technology (PAT) for feedback control (e.g., in-line FTIR for monitoring intermediate concentrations).

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Adopt a meta-analysis framework:

- Step 1 : Systematically catalog literature data, noting assay conditions (e.g., cell lines, concentration ranges).

- Step 2 : Use Bayesian statistics to weight studies by methodological rigor (e.g., sample size, controls).

- Step 3 : Validate hypotheses with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).

Q. Example Table 3: Comparative Bioactivity Data Analysis

| Study | IC₅₀ (µM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 0.45 | Enzyme Inhibition | HEK293 |

| B | 1.2 | Cell Viability | HeLa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.